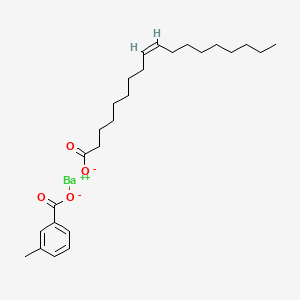
(Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)barium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)barium is a complex organometallic compound that features a barium ion coordinated with two distinct organic ligands: 3-methylbenzoate and octadec-9-enoate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)barium typically involves the reaction of barium salts with the corresponding organic acids. The process can be summarized as follows:
Preparation of Ligands: 3-Methylbenzoic acid and octadec-9-enoic acid are prepared through standard organic synthesis methods.
Formation of Barium Complex: Barium chloride or barium nitrate is reacted with the prepared organic acids in a suitable solvent, such as ethanol or methanol, under controlled temperature and pH conditions. The reaction mixture is then stirred and heated to facilitate the formation of the barium complex.
Isolation and Purification: The resulting this compound complex is isolated by filtration, washed with cold solvent, and dried under vacuum to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Ligands: Large-scale synthesis of 3-methylbenzoic acid and octadec-9-enoic acid.
Continuous Reaction Process: The barium salt and organic acids are continuously fed into a reactor, where the reaction conditions are optimized for maximum yield and purity.
Automated Isolation and Purification: Advanced filtration and drying techniques are employed to isolate and purify the barium complex efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)barium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The organic ligands can be substituted with other ligands through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of 3-methylbenzoate and octadec-9-enoate.
Reduction: Reduced forms of the organic ligands.
Substitution: New barium complexes with substituted ligands.
Aplicaciones Científicas De Investigación
(Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)barium has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of (Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)barium involves its interaction with molecular targets through coordination chemistry. The barium ion forms stable complexes with various ligands, influencing the reactivity and stability of the compound. The organic ligands play a crucial role in determining the compound’s overall properties and behavior in different environments.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-(Octadec-9-enoato-O)oxoaluminum: Similar in structure but contains aluminum instead of barium.
(Z)-(Octadec-9-enoato-O)oxoaluminium: Another aluminum-based compound with similar organic ligands.
Uniqueness
(Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)barium is unique due to the presence of barium, which imparts distinct chemical and physical properties compared to its aluminum counterparts
Propiedades
Número CAS |
85702-49-4 |
|---|---|
Fórmula molecular |
C26H40BaO4 |
Peso molecular |
553.9 g/mol |
Nombre IUPAC |
barium(2+);3-methylbenzoate;(Z)-octadec-9-enoate |
InChI |
InChI=1S/C18H34O2.C8H8O2.Ba/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-6-3-2-4-7(5-6)8(9)10;/h9-10H,2-8,11-17H2,1H3,(H,19,20);2-5H,1H3,(H,9,10);/q;;+2/p-2/b10-9-;; |
Clave InChI |
MOMRBIOOZZNUIV-XXAVUKJNSA-L |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CC1=CC(=CC=C1)C(=O)[O-].[Ba+2] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CC1=CC(=CC=C1)C(=O)[O-].[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


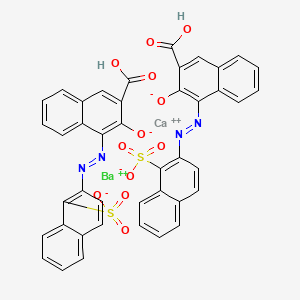
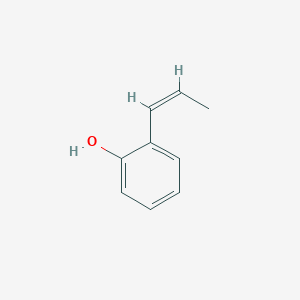

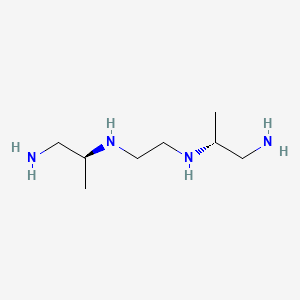
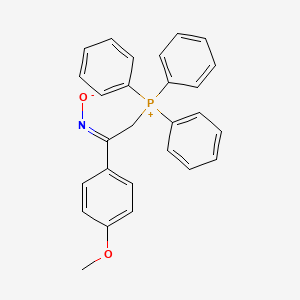
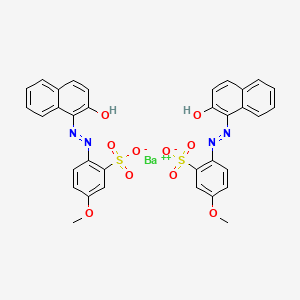
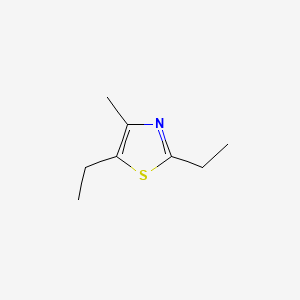
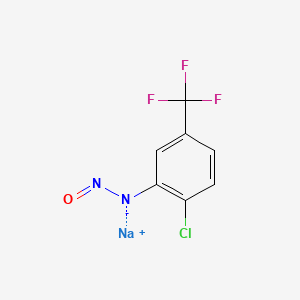


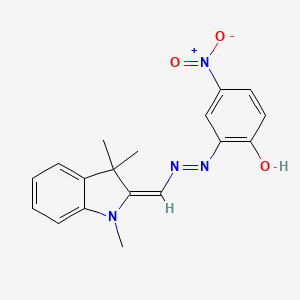
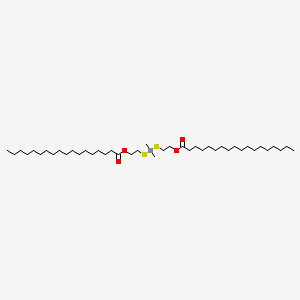
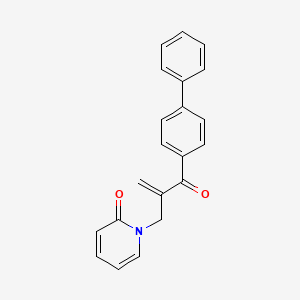
![1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B15178839.png)
